![molecular formula C15H10BrClN4S B12037064 4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478253-79-1](/img/structure/B12037064.png)
4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-bromobenzaldehyde with 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups in place of bromine or chlorine.
Scientific Research Applications
4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chlorobenzylidene)amino)-3-(2-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-Methylbenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-Fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and chlorine atoms in the structure enhances its potential as a versatile intermediate for further chemical modifications.
Biological Activity
4-((3-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
- Molecular Formula : C₁₅H₁₀BrClN₄S
- Molecular Weight : 393.69 g/mol
- CAS Number : 478254-21-6
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacteria and fungi.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Good inhibition | |
Candida albicans | Moderate inhibition |
In a study focusing on similar triazole compounds, it was found that modifications in the structure can enhance antimicrobial efficacy. The presence of halogen substituents such as bromine and chlorine in the compound may contribute to its increased activity against pathogenic microorganisms .
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been widely documented. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Case Study : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast and lung cancer cells .
Anti-inflammatory Activity
Triazole derivatives have also been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in preclinical models.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways involved in inflammation and cancer progression.
Properties
CAS No. |
478253-79-1 |
---|---|
Molecular Formula |
C15H10BrClN4S |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrClN4S/c16-11-5-3-4-10(8-11)9-18-21-14(19-20-15(21)22)12-6-1-2-7-13(12)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
CHFYCPDTNSPQRR-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
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